molecular formula C29H25NO2 B4954076 N-acetyl-N-(4-tritylphenyl)acetamide

N-acetyl-N-(4-tritylphenyl)acetamide

Cat. No.: B4954076
M. Wt: 419.5 g/mol
InChI Key: SHNDKPOQDINIBK-UHFFFAOYSA-N
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Description

N-acetyl-N-(4-tritylphenyl)acetamide is a substituted acetamide derivative featuring a trityl (triphenylmethyl) group at the para position of the phenyl ring. The trityl group is a bulky, hydrophobic substituent known to influence steric effects, solubility, and reactivity. These analogs share the core N,N-diacylaniline framework, enabling comparative analysis of their synthesis, spectroscopic properties, and applications .

Properties

IUPAC Name

N-acetyl-N-(4-tritylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-22(31)30(23(2)32)28-20-18-27(19-21-28)29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDKPOQDINIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-(4-tritylphenyl)acetamide typically involves the acetylation of N-(4-tritylphenyl)amine. One common method includes the reaction of N-(4-tritylphenyl)amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-(4-tritylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the trityl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring or trityl group.

Scientific Research Applications

N-acetyl-N-(4-tritylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-acetyl-N-(4-tritylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-acetyl-N-(2-methoxyphenyl)acetamide (2a)

  • Synthesis : Prepared via N-acylation of 2-methoxyphenyl acetamide with acetyl chloride and pyridine, yielding 83% as a light brown oil .

N-acetyl-N-(4-methylphenyl)acetamide

  • CAS : 7472-91-5; Molecular Weight : 191.23 g/mol.

N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide

  • CAS : 156499-65-9; Molecular Weight : 256.64 g/mol.
  • Boiling point: 475.4°C (predicted); density: 1.438 g/cm³ .

Paracetamol (N-(4-hydroxyphenyl)acetamide)

  • CAS : 62-44-2; Molecular Weight : 179.22 g/mol.
  • Application: Widely used as an analgesic. Its hydroxyl group enables hydrogen bonding, enhancing solubility compared to non-polar substituents like trityl .
Spectroscopic Characterization
  • N-acetyl-N-(2,4-dicyano-1-(4-methoxyphenyl)-9,10-dihydrophenanthren-3-yl)acetamide (Compound 11): 1H-NMR (DMSO-d6): δ 2.88 (C-9 protons), 2.80 (C-10 protons), 3.72 (CH3O), 6.77–7.48 (aromatic protons). 13C-NMR: δ 33.9 (C-9), 56.0 (CH3O), 116.7 (CN), 160.5 (Ar-C) .
  • N-acetyl-N-(4-methylphenyl)acetamide : Expected aromatic proton signals near δ 7.0–7.5 (similar to methoxy analogs), with acetyl methyl groups at δ ~2.1–2.3 .
Computational and Structural Insights
  • DFT Studies : For N-acetyl-N-(2-methoxyphenyl)acetamide and derivatives, DFT (B3LYP/6-31G*) calculations revealed perpendicular alignment between amide and aryl planes, influencing rotational barriers and electronic properties .
  • Crystal Packing : In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, intermolecular interactions (C–H⋯O) stabilize the lattice, a feature likely relevant to trityl-substituted analogs due to steric bulk .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
N-acetyl-N-(4-methylphenyl)acetamide 4-methyl 191.23 Not reported Not reported
N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide 4-chloro, 2-nitro 256.64 475.4 (predicted) 1.438
Paracetamol 4-hydroxy 179.22 210–220 1.263
N-acetyl-N-(2-methoxyphenyl)acetamide 2-methoxy 207.22 185–199 Not reported
Table 2: NMR Spectral Features of Selected Analogs
Compound Name 1H-NMR Key Signals (δ, ppm) 13C-NMR Key Signals (δ, ppm)
Compound 11 2.88 (m, C-9), 3.72 (CH3O) 33.9 (C-9), 56.0 (CH3O), 160.5 (Ar-C)
N-acetyl-N-(2-methoxyphenyl)acetamide ~2.1 (CH3CO), 3.8 (OCH3), 6.8–7.5 (Ar-H) ~22–25 (CH3CO), 55–60 (OCH3), 120–160 (Ar-C)

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